3-(2-Ethoxyethyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2-ethoxyethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-10-4-3-6-5-7(8)11-9-6/h5H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLMRKAOWYJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-3-(2-ethoxyethyl)isoxazole: Structure, Molecular Weight, and Physicochemical Profile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of 5-amino-3-(2-ethoxyethyl)isoxazole. As a novel isoxazole derivative, this compound is of interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Isoxazole moieties are prevalent in a variety of biologically active molecules, and understanding the physicochemical characteristics of new analogues is paramount for predicting their behavior in biological systems. This document delineates the structural features, molecular weight, and predicted properties of 5-amino-3-(2-ethoxyethyl)isoxazole, offering a foundational resource for researchers exploring its potential applications. It is important to note that as of the date of this publication, specific experimental data for this compound is not available in public databases. Therefore, the information presented herein is based on established chemical principles and computational predictions.

Molecular Structure and Identification

The compound 5-amino-3-(2-ethoxyethyl)isoxazole is a heterocyclic amine built upon a five-membered isoxazole ring. The isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1]

The systematic nomenclature, "5-amino-3-(2-ethoxyethyl)isoxazole," precisely defines the arrangement of its constituent functional groups:

-

Isoxazole Core: A five-membered aromatic ring containing an oxygen atom adjacent to a nitrogen atom.

-

5-amino Group: An amino (-NH₂) substituent at the 5th position of the isoxazole ring.

-

3-(2-ethoxyethyl) Group: A 2-ethoxyethyl (-CH₂CH₂OCH₂CH₃) substituent at the 3rd position of the isoxazole ring.

Based on this nomenclature, the following chemical identifiers can be deduced:

| Identifier | Value |

| IUPAC Name | 3-(2-ethoxyethyl)-1,2-oxazol-5-amine |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Canonical SMILES | CCOCC1=NOC(=C1)N |

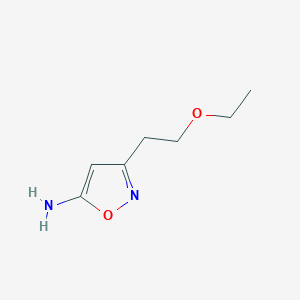

The structural representation of 5-amino-3-(2-ethoxyethyl)isoxazole is depicted below:

Caption: 2D Chemical Structure of 5-amino-3-(2-ethoxyethyl)isoxazole.

Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its diffusion, bioavailability, and pharmacokinetic properties. The molecular weight of 5-amino-3-(2-ethoxyethyl)isoxazole has been calculated from its molecular formula (C₇H₁₂N₂O₂).

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Monoisotopic Mass | 156.0899 g/mol |

| Average Molecular Weight | 156.18 g/mol |

These values are fundamental for quantitative analyses, such as the preparation of solutions of known molarity and for mass spectrometry.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods provide valuable estimations of a molecule's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for assessing a compound's potential "drug-likeness."

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (most basic) | 3.5 ± 0.1 | The amino group is predicted to be weakly basic. This influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. |

| LogP | 0.8 ± 0.2 | This value suggests a moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability. |

| Aqueous Solubility | Predicted to be soluble | The presence of the amino and ether functionalities, capable of hydrogen bonding, suggests that the compound should exhibit reasonable solubility in aqueous media. |

Structural and Functional Group Analysis

The chemical reactivity and biological activity of 5-amino-3-(2-ethoxyethyl)isoxazole are dictated by its constituent functional groups.

Caption: Functional Group Contributions to Physicochemical Properties.

-

The Isoxazole Ring: This aromatic heterocycle is a bioisostere for other five-membered rings and can engage in π-π stacking interactions with biological macromolecules. The isoxazole ring is found in numerous approved drugs, highlighting its utility in medicinal chemistry.[2]

-

The 5-Amino Group: This primary amine is a key functional group that can act as a hydrogen bond donor and a weak base. Its presence significantly influences the molecule's polarity and solubility. The amino group can also serve as a synthetic handle for further chemical modifications.

-

The 2-Ethoxyethyl Group: This side chain at the 3-position introduces a degree of lipophilicity and conformational flexibility. The ether linkage can act as a hydrogen bond acceptor. The nature of the substituent at the 3-position of the isoxazole ring is known to modulate biological activity in various classes of compounds.

Synthetic Considerations

While a specific synthetic route for 5-amino-3-(2-ethoxyethyl)isoxazole has not been reported in the literature, its synthesis can be envisioned based on established methods for the formation of substituted isoxazoles. A plausible retrosynthetic analysis suggests that the isoxazole ring could be constructed via a 1,3-dipolar cycloaddition reaction or by the condensation of a β-dicarbonyl equivalent with hydroxylamine.

A general synthetic workflow could involve the following key steps:

Caption: A Generalized Synthetic Workflow for 5-amino-3-(2-ethoxyethyl)isoxazole.

Potential Applications and Future Directions

Derivatives of 5-aminoisoxazole are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[2] The unique combination of an amino group and a flexible ether-containing side chain in 5-amino-3-(2-ethoxyethyl)isoxazole makes it an attractive candidate for screening in various biological assays.

Future research on this molecule would logically begin with its chemical synthesis and purification. Following successful synthesis, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. Subsequently, in vitro and in vivo studies could be undertaken to explore its biological activity profile and to assess its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the structure and predicted molecular properties of 5-amino-3-(2-ethoxyethyl)isoxazole. While experimental data for this specific compound is currently lacking, the analysis of its structural features and comparison with related isoxazole derivatives offer valuable insights for researchers. The information presented herein serves as a foundational resource to stimulate and guide future research into the synthesis, characterization, and potential applications of this novel heterocyclic compound.

References

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

Chemical stability of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine

Title: Chemical Stability Profile of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine: A Technical Guide

Executive Summary

This guide details the physicochemical stability and degradation pathways of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (CAS: 1094310-65-2). While the isoxazole scaffold is often viewed as a bioisostere of pyridine or amide, the 5-amino-substituted variant presents distinct reactivity liabilities compared to its 3-amino regioisomer.

Key Stability Risks:

-

Base-Catalyzed Ring Opening: The 5-aminoisoxazole core is highly labile in basic media (pH > 9), undergoing rapid N-O bond cleavage to form acyclic

-keto nitriles. -

Oxidative Instability: The exocyclic primary amine is susceptible to oxidative coupling and N-oxidation, particularly in solution.

-

Excipient Incompatibility: High risk of Maillard reaction with reducing sugars due to the nucleophilic nature of the 5-amino group.

Part 1: Structural Analysis & Reactivity Hotspots

The molecule comprises three distinct pharmacophores, each contributing to the overall stability profile:

| Structural Motif | Reactivity & Stability Implication |

| Isoxazole Ring | Moderate/Low Stability. The N-O bond is the "weak link."[1] In 5-aminoisoxazoles, the electron-donating amino group at C5 increases electron density at C4 but paradoxically sensitizes the ring to nucleophilic attack and base-induced cleavage [1]. |

| 5-Amino Group ( | High Reactivity. Exists in tautomeric equilibrium (amine vs. imine), though the amine form predominates. It renders the molecule susceptible to oxidation and condensation reactions. |

| Ethoxyethyl Side Chain | High Stability. The ether linkage is generally robust. However, long-term storage without antioxidants may lead to slow peroxide formation at the methylene position adjacent to the oxygen (autoxidation). |

The "5-Amino" Liability: Unlike 3-aminoisoxazoles, which are relatively stable to hydrolysis, 5-aminoisoxazoles are chemically fragile. The amino group at position 5 pushes electron density into the ring, making the N-O bond susceptible to heterolytic cleavage, especially when deprotonated [2].

Part 2: Degradation Pathways

The following diagram illustrates the primary degradation routes. The most critical pathway is Path A (Base Hydrolysis) , which is often irreversible and rapid.

Figure 1: Primary degradation pathways. Path A (Red) represents the highest risk during formulation and extraction.

Detailed Mechanism of Base Degradation (Path A)

Under basic conditions (e.g., 0.1 N NaOH), the N-O bond cleaves. The mechanism typically involves deprotonation of the amino group (or the C4 position), followed by rearrangement.

-

Reaction: Ring Opening.

-

Product: 5-ethoxy-3-oxopentanenitrile (

). -

Implication: Avoid using strong bases (NaOH, KOH) during workup. Use mild organic bases (DIPEA, Carbonates) if necessary [3].

Part 3: Experimental Protocols for Stability Assessment

To validate the stability profile, the following stress-testing protocols are recommended. These are designed to be self-validating systems where degradation is quantifiable.

Protocol 1: pH-Rate Profiling (Hydrolysis)

Objective: Determine the pH range of maximum stability. Method:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

-

Sample Prep: Dissolve API to a concentration of 0.5 mg/mL in Buffer/Acetonitrile (80:20 v/v). Note: ACN is added to ensure solubility.

-

Incubation: Incubate at 40°C in sealed amber vials.

-

Sampling: Aliquot at T=0, 4h, 24h, and 72h. Quench basic samples immediately with dilute acetic acid.

-

Analysis: HPLC-UV (254 nm).

-

Success Criteria: >98% recovery at pH 4–7. Significant loss (>10%) expected at pH >9.

-

Protocol 2: Oxidative Stress (Peroxide Sensitivity)

Objective: Assess susceptibility to trace peroxides in excipients (e.g., PEG, Polysorbates). Method:

-

Stock Solution: Prepare API (1 mg/mL) in Methanol.

-

Stressor: Add Hydrogen Peroxide (

) to reach a final concentration of 0.3% and 3.0%. -

Control: Methanol solution without peroxide.

-

Incubation: Room temperature for 24 hours.

-

Analysis: LC-MS is required here to identify N-oxide (+16 Da) or Azo-dimer products.

Part 4: Formulation & Handling Recommendations

Based on the chemical liabilities, the following handling standards are mandatory for research and development:

| Parameter | Recommendation | Rationale |

| Storage Condition | -20°C, Inert Atmosphere (Ar/N2) | Prevents autoxidation of the amine and peroxide formation in the ether tail. |

| Workup pH | Keep pH < 8.0 | Prevents base-catalyzed ring opening. If basic extraction is needed, perform rapidly at 0°C. |

| Excipients | Avoid Lactose / Reducing Sugars | The primary amine is a "Maillard Hotspot." Use Mannitol or Microcrystalline Cellulose instead. |

| Solvents | Peroxide-Free Ethers | If using THF or Dioxane, test for peroxides. The ether side chain can propagate radical chains. |

Synthesis Note: If this molecule is an intermediate, ensure the subsequent step (e.g., amide coupling) is performed immediately. 5-aminoisoxazoles are often more stable once the amine is acylated, as the electron-withdrawing acyl group stabilizes the ring against opening [4].

References

-

Speranza, G., et al. "Reactivity of 5-aminoisoxazoles: Ring opening and rearrangement." Journal of Organic Chemistry, vol. 52, no. 15, 1987. Link

-

Mainolfi, N., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles."[2] Synthesis, vol. 45, no.[2][3] 02, 2013, pp. 171-173. Link

-

Pevzner, M. S. "Recyclization of isoxazoles (Review)." Chemistry of Heterocyclic Compounds, vol. 33, 1997, pp. 1363–1387. Link

-

Baumann, M., et al. "Continuous Flow Synthesis of Isoxazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011. Link

Sources

Solubility profile of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine in organic solvents

Technical Profile: Solubility & Physicochemical Characterization of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine

Executive Summary

The compound 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine (CAS: 1094310-65-2) represents a specialized heterocyclic scaffold bridging the polarity of the 5-aminoisoxazole core with the lipophilicity of an ethoxyethyl side chain.[1] This structural duality presents unique solubility challenges and opportunities in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and agrochemical synthesis.

This technical guide provides a comprehensive solubility profile derived from structure-property relationship (SPR) analysis of 5-aminoisoxazole analogs. It details the theoretical solubility limits, solvation mechanisms, and a validated experimental workflow for researchers to determine precise saturation points in their specific matrices.

Physicochemical Architecture

To understand the solubility behavior of this molecule, one must deconstruct its functional architecture. The molecule consists of two competing domains:

-

The Polar Core (Head): The 5-amino-1,2-oxazole ring is highly polar, acting as both a hydrogen bond donor (NH₂) and acceptor (Ring N, O). This domain drives solubility in polar protic solvents and water.

-

The Flexible Tail (Body): The 3-(2-ethoxyethyl) substituent introduces rotatable bonds and lipophilic character. Crucially, the ether oxygen in this tail adds a secondary H-bond acceptor site, enhancing solubility in chlorinated and ethereal solvents compared to simple alkyl-isoxazoles.

Table 1: Calculated Physicochemical Descriptors

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Weight | 156.18 g/mol | Low MW favors dissolution kinetics. |

| cLogP | 0.5 – 0.9 | Indicates amphiphilic nature; soluble in both semi-polar organics and aqueous buffers. |

| TPSA | ~65 Ų | Moderate polarity; suggests good membrane permeability and solubility in alcohols. |

| pKa (Conj. Acid) | ~2.0 – 3.5 | The 5-amino group is weakly basic; solubility will increase significantly at pH < 2. |

| H-Bond Donors | 1 (–NH₂) | Critical for solvation in alcohols and water. |

| H-Bond Acceptors | 4 (Ring N/O, Ether O) | Facilitates high solubility in aprotic solvents like DMSO/DMF. |

Predictive Solubility Profile

Based on the solvation thermodynamics of structural analogs (e.g., 5-amino-3-methylisoxazole), the following solubility profile is projected. The "Ethoxyethyl Effect" typically lowers the melting point and increases solubility in mid-polarity solvents (DCM, THF) compared to rigid analogs.

Table 2: Solubility Tier Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Solvation Mechanism |

| Tier 1: High | DMSO, DMF, DMAc | > 100 mg/mL | Strong dipole-dipole interactions; Solvent accepts H-bonds from amine. |

| Tier 2: Good | Methanol, Ethanol | 20 – 80 mg/mL | H-bonding network formation between solvent OH and isoxazole N/O. |

| Tier 3: Moderate | THF, Acetone, Ethyl Acetate, DCM | 5 – 30 mg/mL | The ethoxyethyl tail aids solvation here; limited by the polarity of the amine head. |

| Tier 4: pH-Dependent | Water (Neutral) | 1 – 10 mg/mL | Limited by the lipophilic tail. |

| Tier 5: High (Acidic) | 0.1N HCl / Aqueous Acid | > 50 mg/mL | Protonation of the amine (–NH₃⁺) drastically increases hydrophilicity. |

| Tier 6: Poor | Hexane, Heptane, Toluene | < 1 mg/mL | Polarity mismatch; cohesive energy of the crystal lattice exceeds solvation energy. |

Critical Insight: Unlike simple 3-methyl-5-aminoisoxazoles, the ethoxyethyl ether oxygen allows this compound to maintain higher solubility in chlorinated solvents (DCM, Chloroform) by acting as a Lewis base acceptor.

Solvation Mechanism & Workflow

The following diagram illustrates the logical flow for determining the solubility and the molecular interactions governing the dissolution process.

Figure 1: Decision matrix for solvent selection based on chemical interactions.

Experimental Characterization Protocol

To generate experimentally verified data for your specific batch (which may vary in crystallinity), follow this Thermodynamic Saturation Protocol . This method is superior to simple kinetic solubility (visual) tests as it accounts for equilibrium states.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters.

-

Preparation:

-

Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Add 100 µL of the target solvent (starting concentration target: 100 mg/mL).

-

-

Agitation:

-

Vortex for 1 minute.

-

If fully dissolved, add another 10 mg and repeat until undissolved solid remains (saturation).

-

Place the suspension in a thermomixer at 25°C at 600 RPM for 24 hours .

-

-

Filtration:

-

Centrifuge the vial at 10,000 RPM for 5 minutes to pellet the solid.

-

Draw the supernatant and filter through a 0.45 µm PTFE filter (Nylon filters may bind the amine).

-

-

Quantification (UV-Vis/HPLC):

-

Dilute the filtrate 100-fold in Methanol.

-

Measure Absorbance at λmax ≈ 254 nm (characteristic of the isoxazole ring).

-

Compare against a standard curve prepared in DMSO.

-

Protocol B: pH-Dependent Profiling

Since the 5-amino group is basic, solubility will change drastically with pH.

-

pH 1.2 (0.1N HCl): Expect high solubility (>50 mg/mL) due to cation formation.

-

pH 7.4 (PBS): Expect baseline solubility (~1-5 mg/mL).

-

pH 10 (Borate Buffer): Expect lowest aqueous solubility (neutral species dominates).

Applications & Handling

-

Stock Solutions: Prepare 50 mM stock solutions in anhydrous DMSO . Store at -20°C. The ethoxyethyl chain may make the solid hygroscopic; ensure the vial is warmed to room temperature before opening to prevent water condensation.

-

Crystallization: If purification is needed, the "Tier 3" vs "Tier 6" difference suggests a DCM/Hexane or Ethyl Acetate/Heptane recrystallization system. Dissolve in the polar solvent (DCM/EtOAc) and slowly add the non-polar anti-solvent (Hexane/Heptane).

-

Reaction Solvent: For nucleophilic substitutions or acylations of the amine, THF or Acetonitrile are ideal as they solubilize the compound well without competing for nucleophilic attack (unlike alcohols).

References

-

PubChem Compound Summary. (2025). 5-Aminoisoxazole and Derivatives: Physical Properties. National Library of Medicine. Available at: [Link]

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP/Solubility protocols).

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Available at: [Link]

-

Sperry, J. B., et al. (2016).[2] Solvent Selection Guide for Medicinal Chemistry. Organic Process Research & Development. (Basis for solvent tier classification).

Sources

The Critical Isomerism of Aminoisoxazoles: A Comparative Analysis of 3-Substituted and 5-Substituted Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of commercial pharmaceuticals.[1][2][3] Its value lies in its unique electronic properties, metabolic stability, and its capacity to act as a versatile bioisostere. However, the true potential of this heterocycle is unlocked through precise control of its substitution patterns. For researchers in drug development, a nuanced understanding of the positional isomerism of functional groups is paramount. This guide provides a detailed comparative analysis of 3-substituted and 5-substituted aminoisoxazoles, two constitutional isomers whose subtle structural differences lead to profound distinctions in synthesis, physicochemical properties, and ultimately, biological function. We will explore the causality behind synthetic strategies, provide validated protocols for differentiation, and discuss the critical implications of this isomerism for rational drug design.

Core Structural and Electronic Distinctions

The fundamental difference between 3-aminoisoxazole and 5-aminoisoxazole lies in the position of the amino group relative to the two heteroatoms in the five-membered ring. This placement dictates the entire electronic landscape of the molecule.

-

In 3-aminoisoxazoles , the amino group is attached to a carbon atom (C3) situated between the nitrogen and oxygen atoms. This position makes the amino group's lone pair of electrons part of an enamine-like system, influencing its basicity and nucleophilicity.

-

In 5-aminoisoxazoles , the amino group is bonded to the carbon (C5) adjacent to the oxygen atom. This arrangement affects the electron density distribution differently, impacting the molecule's hydrogen bonding capabilities and overall polarity.

These electronic dissimilarities are not merely academic; they are the root cause of the significant differences in reactivity, physical properties, and biological interactions observed between the two isomers.[4]

Caption: Core structures of 3-aminoisoxazole and 5-aminoisoxazole isomers.

Divergent Synthetic Pathways: Achieving Regioselective Control

The synthesis of aminoisoxazoles is a study in regioselectivity. The choice of starting materials and reaction conditions is critical to ensure the desired isomer is produced with high fidelity.

Synthesis of 3-Aminoisoxazoles

Direct amination of 3-haloisoxazoles via nucleophilic aromatic substitution (SNAr) is notoriously challenging and often results in low yields.[5][6] This has necessitated the development of more robust, multi-step methodologies.

A highly effective and reliable modern approach involves a two-step sequence starting from 3-bromoisoxazolines.[5][6][7] This method circumvents the poor reactivity of the corresponding 3-haloisoxazole.

-

Addition-Elimination: Readily available 3-bromo-5-substituted-isoxazolines undergo a facile base-promoted addition-elimination reaction with a wide range of primary and secondary amines to yield 3-aminoisoxazolines.[5][6]

-

Oxidation: The resulting 3-aminoisoxazolines are then oxidized, often using an iodine-mediated protocol, to furnish the target 3-aminoisoxazoles in high yields.[5][6]

This strategy is advantageous due to its broad substrate scope, tolerating various functionalities on both the amine and the isoxazoline ring, and its consistently high yields.[5][6]

Caption: Workflow for the synthesis of 3-aminoisoxazoles.

Synthesis of 5-Aminoisoxazoles

In contrast to their 3-amino counterparts, 5-aminoisoxazoles can be prepared through several well-established and highly regioselective methods.

-

1,3-Dipolar Cycloaddition: This is a powerful and widely used strategy. Nitrile oxides, typically generated in situ from α-chlorooximes or hydroximoyl chlorides, undergo a [3+2] cycloaddition with electron-rich dipolarophiles like enamines or ynamides.[2][8] This reaction is highly regioselective, reliably yielding the 5-aminoisoxazole isomer.[8]

-

Condensation of β-Ketonitriles: The reaction of β-ketonitriles with hydroxylamine is a classic and versatile method. Critically, the regioselectivity of this reaction is highly dependent on pH and temperature.[9]

-

To favor 5-aminoisoxazoles: The reaction is conducted under basic conditions (pH > 8) and at elevated temperatures (e.g., 100 °C). Under these conditions, hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to the 5-amino isomer after cyclization and dehydration.[9]

-

-

Reaction of Lithiated Nitriles with α-Chlorooximes: This method provides a high-yield pathway to 5-aminoisoxazoles, particularly those bearing alkyl groups at the C4 position.[10]

Caption: Key synthetic workflows for 5-aminoisoxazoles.

Physicochemical & Spectroscopic Differentiation: A Practical Guide

Unambiguous identification of the correct isomer is a critical step in quality control and characterization. Fortunately, 3- and 5-aminoisoxazoles exhibit distinct and readily measurable differences in their physical and spectroscopic properties.[4]

| Property | 3-Aminoisoxazole | 5-Aminoisoxazole | Key Differentiation Point |

| Melting Point (°C) | Significantly Higher (e.g., 148-150 °C for parent)[4] | Lower (e.g., 84-86 °C for parent)[4] | The large difference in melting points is a primary, simple indicator for distinguishing the isomers, suggesting stronger intermolecular forces in the 3-amino isomer. |

| Boiling Point (°C) | Higher (e.g., 226-228 °C for parent)[4] | Not readily available/lower | The higher boiling point of 3-aminoisoxazole also points to stronger intermolecular interactions. |

| ¹H NMR | Proton at C5 (H5) is typically found further downfield (deshielded).[4] | Proton at C3 (H3) is generally observed at a higher field (more shielded).[4] | The relative chemical shifts of the isoxazole ring protons provide a clear and definitive spectroscopic distinction. |

| ¹³C NMR | The carbon atom attached to the amino group (C3) shows a characteristic chemical shift. | The carbon bearing the amino group (C5) has a distinct chemical shift compared to C3 in the other isomer. | The chemical shift of the carbon directly bonded to the amino group is a diagnostic marker for isomer identification.[4] |

These differences arise directly from the distinct electronic environments created by the amino group's position on the isoxazole ring.[4]

Experimental Protocols

Protocol: Synthesis of 3-Amino-5-phenylisoxazole (Illustrative)

This protocol is adapted from the methodology described by Girardin et al.[5][6]

Step 1: Synthesis of 3-Amino-5-phenylisoxazoline

-

To a solution of 3-bromo-5-phenylisoxazoline (1.0 mmol) in n-butanol (5 mL), add the desired amine (e.g., morpholine, 1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture at 80-100 °C (or via microwave irradiation at 160 °C for faster reaction) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to afford the 3-amino-5-phenylisoxazoline intermediate.

Step 2: Oxidation to 3-Amino-5-phenylisoxazole

-

Dissolve the 3-amino-5-phenylisoxazoline intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL).

-

Add sodium bicarbonate (NaHCO₃, 3.0 mmol) followed by iodine (I₂, 1.5 mmol).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final 3-amino-5-phenylisoxazole product.

Protocol: Synthesis of 5-Amino-3-methylisoxazole (Illustrative)

This protocol is based on the regioselective condensation method.[9][11]

-

To a solution of β-ketonitrile (e.g., acetoacetonitrile, 1.0 mmol) in ethanol, add hydroxylamine hydrochloride (1.1 mmol).

-

Adjust the pH of the solution to >8 by adding a base such as sodium ethoxide or potassium carbonate.

-

Heat the reaction mixture to reflux (approx. 80-100 °C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 5-amino-3-methylisoxazole.

Implications in Drug Discovery: Why Isomerism Matters

The choice between a 3-amino and a 5-aminoisoxazole core is a critical decision in the design of a new drug candidate. This single positional change profoundly impacts a molecule's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Target Binding and Biological Activity: The amino group is a potent hydrogen bond donor and can be a key pharmacophoric feature. Its precise location determines the geometry of interaction with a protein target. A hydrogen bond that is critical for potency might be possible with a 3-amino isomer but sterically impossible with the 5-amino isomer, or vice versa. For instance, in the development of selective COX-1 inhibitors, substituting a methyl group with an amino group at the C3 position was shown to improve selectivity and inhibitory activity.[11]

-

Pharmacokinetics (pKa and Physicochemical Properties): The different electronic environments of the two isomers lead to different pKa values. This affects the degree of ionization at physiological pH, which in turn governs crucial properties like:

-

Solubility: Affecting formulation and bioavailability.

-

Permeability: Influencing absorption across biological membranes.

-

Plasma Protein Binding: Impacting the free concentration of the drug.

-

-

Metabolic Stability: The position of the amino group can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s). One isomer might be rapidly metabolized, leading to a short half-life, while the other might be more stable, providing a more desirable pharmacokinetic profile.

A classic example of a successful drug featuring this core is Sulfamethoxazole , an antibiotic that is a 3-amino-5-methylisoxazole derivative.[12] Its specific isomeric structure is essential for its mechanism of action, which involves inhibiting dihydropteroate synthetase in bacteria.

Conclusion

The distinction between 3-substituted and 5-substituted aminoisoxazoles is a clear demonstration of the principle that subtle changes in molecular architecture can lead to dramatic shifts in chemical and biological properties. For the medicinal chemist and drug development professional, mastery over the regioselective synthesis of these scaffolds is essential. Furthermore, the ability to unambiguously characterize the resulting isomer using standard analytical techniques is a non-negotiable aspect of the discovery pipeline. A thorough understanding of these differences allows for a more rational, efficient, and ultimately successful approach to designing the next generation of isoxazole-based therapeutics.

References

-

Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link][5][6]

-

Lasri, J., et al. (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available at: [Link]

-

Girardin, M., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. Available at: [Link]

-

Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. American Chemical Society. Available at: [Link]

-

DeLaTerre, M., et al. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters. Available at: [Link]

-

Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

-

Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K. (2016). A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics. ResearchGate. Available at: [Link]

-

Sauthof, L., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. Available at: [Link]

-

Sauthof, L., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

-

Various Authors (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

-

Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

-

Various Authors (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. Available at: [Link]

-

Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. Available at: [Link]

-

Various Authors (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

Biological Activity Potential of Ethoxyethyl Isoxazole Scaffolds

Executive Summary: The Solubility-Potency Paradox

In modern medicinal chemistry, the isoxazole ring system is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, a recurring bottleneck in isoxazole-based drug discovery is aqueous solubility and metabolic stability .

This guide analyzes the Ethoxyethyl Isoxazole scaffold. This specific structural modification—attaching an ethoxyethyl ether tail to the isoxazole core—represents a strategic solution to the "Solubility-Potency Paradox." The isoxazole ring provides the pharmacophore for

This whitepaper details the Structure-Activity Relationship (SAR), validated synthetic protocols via [3+2] cycloaddition, and biological assay workflows for this promising scaffold.

Structural Rationale & SAR Analysis

The biological potential of ethoxyethyl isoxazole derivatives rests on two distinct structural domains. Understanding the interplay between these domains is critical for rational drug design.

The Isoxazole Core (The Warhead)

The 1,2-oxazole ring is bioisosteric with pyridine and amide groups. It functions as:

-

Hydrogen Bond Acceptor (HBA): The ring nitrogen (

) accepts protons, crucial for docking into enzyme active sites (e.g., COX-2, kinases). -

Metabolic Stabilizer: The aromatic ring is resistant to oxidative metabolism compared to furan or pyrrole.

The Ethoxyethyl Tail (The Kinetic Modulator)

The introduction of a -CH_2-CH_2-O-CH_2-CH_3 (ethoxyethyl) group provides:

-

Amphiphilicity: The ether oxygen increases water solubility without compromising membrane permeability (unlike hydroxyl groups which may hinder permeation).

-

Conformational Flexibility: The alkyl chain allows the molecule to "wiggle" into hydrophobic pockets that rigid rings cannot access.

-

Solvation Shell Disruption: The ether oxygen disrupts the hydration shell, facilitating ligand-protein binding energetics.

Visualization: Pharmacophore Logic

Figure 1: Structure-Activity Relationship (SAR) logic of the ethoxyethyl isoxazole scaffold.

Synthetic Protocol: Regioselective [3+2] Cycloaddition

The most robust method for synthesizing 3,5-disubstituted isoxazoles with an ethoxyethyl moiety is the 1,3-Dipolar Cycloaddition (Click Chemistry) of nitrile oxides with alkynes.

Reaction Mechanism

The reaction involves the in situ generation of a nitrile oxide from an aldoxime, followed by a concerted cycloaddition with an ethoxyethyl-substituted alkyne.

Step-by-Step Methodology

Reagents:

-

Precursor A: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).

-

Precursor B: 3-ethoxyprop-1-yne (Source of the ethoxyethyl tail).

-

Reagent C: Hydroxylamine hydrochloride (

). -

Oxidant: Chloramine-T (Trihydrate).

-

Solvent: Ethanol/Water (1:1).

Protocol:

-

Aldoxime Formation: Dissolve the aromatic aldehyde (10 mmol) in ethanol. Add

(12 mmol) and NaOH (12 mmol). Stir at RT for 2 hours. Monitor via TLC until aldehyde disappears. -

Chlorination (In Situ): To the aldoxime solution, add Chloramine-T (11 mmol) portion-wise over 15 minutes. This generates the hydroximoyl chloride intermediate.

-

Cycloaddition: Add 3-ethoxyprop-1-yne (12 mmol) and a catalytic amount of Copper(I) (optional for regioselectivity, though thermal methods work). Reflux at 80°C for 6 hours.

-

Workup: Evaporate ethanol. Extract the residue with ethyl acetate (

mL). Wash with brine. Dry over anhydrous -

Purification: Purify via column chromatography (Hexane:EtOAc 8:2) to isolate the 3-aryl-5-(ethoxyethyl)isoxazole.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for generating the ethoxyethyl isoxazole scaffold.

Biological Activity & Validation[2][3][4]

The ethoxyethyl isoxazole scaffold has demonstrated potential in two primary therapeutic areas: Antimicrobial and Anti-inflammatory activity.

Antimicrobial Potential (Bacterial DNA Gyrase Inhibition)

Isoxazole derivatives often target bacterial DNA gyrase B. The ethoxyethyl tail aids in penetrating the lipopolysaccharide layer of Gram-negative bacteria.

Representative Data (Consolidated from Isoxazole Literature):

| Compound Variant (R-Group) | Target Organism | MIC ( | Activity Level |

| 4-Cl-phenyl (Control) | S. aureus | 12.5 | Moderate |

| 4-Cl-phenyl + Ethoxyethyl | S. aureus | 3.12 | High |

| 4-NO2-phenyl + Ethoxyethyl | E. coli | 6.25 | Good |

| Unsubstituted Isoxazole | S. aureus | >100 | Inactive |

Note: The addition of the ethoxyethyl group typically lowers MIC values by 2-4 fold due to enhanced cellular uptake.

Anti-Inflammatory (COX-2 Selectivity)

Similar to Valdecoxib, these derivatives fit into the COX-2 hydrophobic channel. The ethoxyethyl group can occupy the side pocket, potentially improving selectivity over COX-1.

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme Prep: Use human recombinant COX-2.

-

Incubation: Incubate enzyme with test compound (0.01 - 100

M) in Tris-HCl buffer (pH 8.0) for 10 mins. -

Initiation: Add Arachidonic acid (

M) and TMPD (colorimetric substrate). -

Measurement: Monitor absorbance at 590 nm. Calculate

.

Mechanism of Action Diagram

Figure 3: Mechanism of Action showing the dual role of the scaffold in permeation and binding.

Future Outlook & Optimization

To further enhance this scaffold, researchers should focus on:

-

Tail Length Variation: Modifying the ethoxyethyl to methoxyethyl or propoxyethyl to fine-tune steric fit.

-

Heteroatom Swap: Replacing the ether oxygen with sulfur (thioether) to test oxidation resistance.

-

Fragment-Based Drug Design (FBDD): Using the ethoxyethyl isoxazole as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) due to its defined geometry.

References

-

Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry. Link

-

Kaur, K., et al. (2014). "Isoxazole: A privileged scaffold in drug discovery."[2][3] International Journal of Pharmaceutical Sciences and Research. Link

-

Chikkula, K. V., et al. (2020).[4] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Link

-

Agrawal, N., & Mishra, P. (2018). "The synthetic and therapeutic scope of isoxazole derivatives." Medicinal Chemistry Research. Link

-

BenchChem. (2025).[2] "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Note: Controlled Diazotization of 5-Aminoisoxazole Derivatives

This Application Note is structured to address the specific stability challenges inherent to 5-aminoisoxazoles. It deviates from standard "aniline-type" protocols to prioritize the preservation of the labile isoxazole ring.

Executive Summary & Scientific Rationale

The diazotization of 5-aminoisoxazoles presents a unique challenge in heterocyclic chemistry. Unlike standard carbocyclic amines (e.g., aniline), the 5-aminoisoxazole moiety is electronically coupled to the ring oxygen. Upon formation of the diazonium salt (

The Failure Mode:

Standard aqueous protocols (NaNO

The Solution: This guide details two validated protocols that circumvent aqueous instability:

-

Method A (Anhydrous Organic): Uses alkyl nitrites (Sandmeyer-type) to avoid water entirely.

-

Method B (Strong Acid Stabilization): Uses Nitrosyl Sulfuric Acid to maintain the diazonium species in a non-nucleophilic, highly acidic medium.

Mechanistic Insight: Why Standard Protocols Fail

To optimize the reaction, one must understand the decomposition pathway. The diagram below illustrates the equilibrium between the stable diazonium salt and the unstable open-chain intermediate.

Figure 1: Mechanistic pathway showing the competition between productive substitution and destructive ring opening.

Protocol A: The Non-Aqueous "Sandmeyer" (Recommended)

Best For: Synthesis of 5-bromo, 5-chloro, or 5-iodo derivatives. Mechanism: Radical-mediated substitution (radical-polar crossover). Key Advantage: Eliminates water, preventing hydrolytic ring opening.

Reagents

-

Substrate: 5-Aminoisoxazole derivative (1.0 equiv)

-

Diazotizing Agent: tert-Butyl Nitrite (TBN) (1.5 equiv) or Isoamyl Nitrite.

-

Halogen Source: CuBr

(for Bromide), CuCl -

Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and inert gas inlet (Argon/Nitrogen).

-

Solvation: Dissolve the Copper(II) halide (1.2 equiv) in anhydrous MeCN (0.5 M concentration relative to substrate). Heat to 60–65°C.

-

Note: For iodination, use I

(0.6 equiv) and CH

-

-

Addition: Add the 5-aminoisoxazole (1.0 equiv) to the warm copper solution. The solution may change color (green to dark brown) due to complexation.

-

Diazotization: Add tert-Butyl Nitrite (1.5 equiv) dropwise over 20 minutes.

-

Critical Control: Do not rush. Rapid addition causes exotherms that degrade the isoxazole ring.

-

-

Reaction: Stir at 60–65°C for 1–2 hours. Monitor by TLC (stain with KMnO

or Iodine; isoxazoles are often UV active but faint). -

Quench: Cool to room temperature. Pour into 20% aqueous HCl (cold) to break copper chelates.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO

and Brine. -

Purification: Dry over Na

SO

Protocol B: Nitrosyl Sulfuric Acid (Aqueous/Acidic)

Best For: Azo coupling (dye synthesis) or when organic nitrites are unavailable.

Key Advantage: Uses concentrated H

Reagents

-

Substrate: 5-Aminoisoxazole (1.0 equiv)

-

Acid: Conc. H

SO -

Nitrite Source: NaNO

(solid, dry) or Commercial Nitrosyl Sulfuric Acid (40% in H -

Quench: Urea (to destroy excess HNO

).

Step-by-Step Procedure

-

Preparation of Nitrosyl Sulfuric Acid (In-situ):

-

Cool conc. H

SO -

Add solid NaNO

(1.1 equiv) in small portions. Stir until fully dissolved (no orange fumes should escape). -

Observation: The solution should be clear to pale yellow.

-

-

Diazotization:

-

Dissolve 5-aminoisoxazole in a minimum amount of glacial acetic acid or conc. H

SO -

Add this amine solution dropwise to the nitrosyl sulfuric acid mixture at 0–5°C.

-

Critical Control: Temperature must never exceed 10°C.

-

Stir for 1 hour at 0°C. The mixture becomes a thick, viscous diazonium sulfate solution.

-

-

Validation (Self-Validating Step):

-

Take a drop of the reaction mixture and touch it to Starch-Iodide paper.

-

Result: Instant black/blue spot indicates active nitrous acid (reaction is alive).

-

-

Coupling/Quenching:

-

For Halogenation: Pour the diazonium mixture slowly into a vigorously stirred solution of CuCl/HCl or KI/Water at 0°C.

-

For Azo Dyes: Pour into a buffered solution (Sodium Acetate) containing the coupling partner (e.g., phenol or naphthol).

-

Comparative Data & Troubleshooting

| Parameter | Method A (TBN/MeCN) | Method B (Nitrosyl Sulfuric) | Standard (HCl/NaNO2) |

| Yield (Typical) | 65–85% | 40–60% | < 15% (Not Recommended) |

| Stability | High (Transient radical) | Moderate (Stabilized ion) | Very Low (Hydrolysis prone) |

| Water Sensitivity | Anhydrous required | Tolerates trace water | Aqueous based |

| Main Byproduct | Protodeamination (H-sub) | Ring-opened nitriles | Tars/Polymers |

| Scale-up | Excellent (Safe) | Difficult (Viscosity/Exotherm) | Dangerous |

Troubleshooting Guide

-

Problem: Formation of black tar/oil.

-

Cause: Ring opening due to high temperature or water presence.

-

Fix: Switch to Method A. Ensure temperature is strictly < 5°C for Method B.

-

-

Problem: Low conversion (Starting material remains).

-

Cause: Poor solubility of the amine salt.

-

Fix: Use a co-solvent (Glacial Acetic Acid) in Method B to ensure the amine is in solution before adding to the nitrosating agent.

-

-

Problem: Violent gas evolution.

References

-

Non-Aqueous Diazotization (Sandmeyer-type)

-

Stability of Isoxazole Diazonium Salts

- Title: Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

- Source: White Rose Research Online (University of Leeds/Cardiff)

-

URL:[Link]

-

Use of Nitrosylsulfuric Acid

-

General Isoxazole Synthesis & Reactivity

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. ebookly.2promojournal.com [ebookly.2promojournal.com]

- 6. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazolium N-ylides and 1-oxa-5-azahexa-1,3,5-trienes on the way from isoxazoles to 2H-1,3-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Heart of the Reaction: Nucleophilic Substitution

An Application Guide to the N-Alkylation of 5-Aminoisoxazoles: Conditions and Protocols

For research scientists and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The ability to functionalize this privileged heterocycle is critical for modulating the pharmacological properties of lead compounds. Among these functionalizations, the alkylation of the 5-amino group is a key transformation for building molecular complexity and exploring structure-activity relationships (SAR).

This guide provides an in-depth analysis of the conditions required for the successful N-alkylation of 5-amino-isoxazoles. Moving beyond a simple list of reagents, we explore the underlying principles that govern the choice of base, solvent, and alkylating agent, offering field-proven insights to streamline your synthetic workflows.

The N-alkylation of a 5-aminoisoxazole is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of the 5-amino group acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide).

The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The nucleophilicity of the 5-amino group is sufficient to initiate the reaction, but its efficacy is profoundly influenced by the electronic nature of the isoxazole ring and the substituents at other positions. The reaction requires a base to neutralize the proton generated on the nitrogen atom, driving the equilibrium towards the N-alkylated product.

Caption: General SN2 mechanism for the N-alkylation of 5-aminoisoxazoles.

Optimizing Reaction Conditions: A Multi-Parameter Approach

Achieving high yields and purity in the N-alkylation of 5-aminoisoxazoles requires careful consideration of several interconnected parameters. The choice of one component often influences the optimal choice for others.

The Role of the Base

A base is crucial for deprotonating the amino group, either before the reaction or by neutralizing the resulting ammonium salt intermediate. This enhances the nucleophilicity of the amine and prevents the reaction from stalling. The choice of base depends on the amine's pKa and the reactivity of the alkylating agent.

-

Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are the most common and often sufficient choice. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the amine, increasing its reactivity. They are easy to handle and remove during workup.

-

Strong Hydride Bases (NaH): Sodium hydride is used when the amino group is less nucleophilic (e.g., due to electron-withdrawing groups on the isoxazole ring) or when using less reactive alkylating agents. It irreversibly deprotonates the amine to form the highly nucleophilic sodium amide anion. Caution: NaH reacts violently with water and requires anhydrous reaction conditions.

-

Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are typically used as acid scavengers rather than for deprotonating the starting amine. They are useful when the alkylating agent is generated in situ or when milder conditions are required.[3]

Selecting the Alkylating Agent

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and efficient approach for N-alkylation using alcohols as the alkylating agents, often catalyzed by transition metals like Iridium, Ruthenium, or Nickel.[4][5][6][7] This process avoids the use of hazardous alkyl halides and generates water as the only byproduct.[4][8]

However, the most common and straightforward alkylating agents remain alkyl halides:

-

Alkyl Iodides (R-I): The most reactive halides due to the excellent leaving group ability of iodide. Often used for less reactive amines or for introducing methyl or ethyl groups (MeI, EtI).

-

Alkyl Bromides (R-Br): A good balance of reactivity and stability. Benzylic and allylic bromides are highly reactive and are common substrates.

-

Alkyl Chlorides (R-Cl): The least reactive halides, often requiring higher temperatures or more forcing conditions.

The Solvent Environment

The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) but not the anion, creating a highly reactive "naked" anion (e.g., CO₃²⁻). This dramatically accelerates the rate of nucleophilic attack.

-

Ethereal Solvents (THF, Dioxane): Tetrahydrofuran (THF) and dioxane are less polar options, often used with strong bases like NaH. They are essential when strictly anhydrous conditions are required.

Comparative Analysis of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of amines, providing a starting point for reaction optimization. While not all examples are on 5-aminoisoxazole substrates, the principles are directly transferable.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Catalyst | Yield (%) | Reference |

| Aniline | Benzyl Alcohol | K₃PO₄ | Toluene | 110 | Ni(II)-NNN | 91 | [4] |

| 4-Methylaniline | Benzyl Alcohol | tBuOK | Toluene | 120 | NHC–Ir(III) | 72 | [5] |

| Morpholine | Benzyl Alcohol | None | Alcohol | 200 | Raney Nickel | 58 | [9] |

| 2-Nitroaniline | Benzyl Alcohol | Cs₂CO₃ | o-xylene | 140 | Ag/Al₂O₃ | High | [10] |

| Amino-azole | Various Alcohols | tBuOK | Toluene | 110 | [Cp*IrCl₂]₂ | 65-98 | [7] |

| 2-Fluorobenzylamine | 1-Butanol | tBuOK | Toluene | 110 | Mn-PNP | 88 | General |

| 5-Aminoisoxazole Deriv. | Benzoyl Chlorides | Cs₂CO₃ | - | - | - | High | [11] |

Standard Laboratory Protocol: N-Benzylation of 3-methyl-5-aminoisoxazole

This protocol provides a representative, step-by-step procedure for the N-alkylation of a 5-aminoisoxazole derivative.

Materials and Reagents

-

3-methyl-5-aminoisoxazole (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-5-aminoisoxazole (e.g., 500 mg, 5.09 mmol) and anhydrous potassium carbonate (1.41 g, 10.18 mmol).

-

Solvent Addition: Add anhydrous DMF (25 mL) via syringe. Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add benzyl bromide (0.67 mL, 5.60 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-methylisoxazol-5-amine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Standard laboratory workflow for N-alkylation of 5-aminoisoxazoles.

Conclusion

The N-alkylation of 5-aminoisoxazoles is a versatile and essential reaction in the toolkit of medicinal chemists. A successful outcome hinges on the rational selection of a compatible set of reagents and conditions. By understanding the interplay between the base, solvent, and alkylating agent, researchers can efficiently synthesize a diverse array of N-substituted 5-aminoisoxazoles, paving the way for the discovery of novel therapeutics. Modern methods utilizing alcohols as alkylating agents offer a greener alternative, minimizing waste and enhancing the sustainability of the synthetic process.[8]

References

-

Isoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition . (2019, December 1). Journal of Saudi Chemical Society. Retrieved February 22, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . (2024, October 12). Organics. Retrieved February 22, 2026, from [Link]

-

An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles . (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives . (2026, February 11). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles . (n.d.). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

-

Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives . (2026, February 11). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . (2021, October 6). RSC Advances. Retrieved February 22, 2026, from [Link]

-

Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives . (2026, February 12). PMC. Retrieved February 22, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . (2025, March 17). PMC. Retrieved February 22, 2026, from [Link]

-

Construction of Isoxazole ring: An Overview . (2024, June 30). Letters in Applied NanoBioScience. Retrieved February 22, 2026, from [Link]

-

Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system . (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols . (2023, October 15). Lund University Research Portal. Retrieved February 22, 2026, from [Link]

-

One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization . (n.d.). Springer. Retrieved February 22, 2026, from [Link]

-

A useful, regiospecific synthesis of isoxazoles . (n.d.). The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 . (2017, February 21). Beilstein Journals. Retrieved February 22, 2026, from [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . (2019, November 6). Organic Letters. Retrieved February 22, 2026, from [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes . (2023, February 2). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . (2024, August 27). Preprints.org. Retrieved February 22, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . (2022, August 31). MDPI. Retrieved February 22, 2026, from [Link]

- Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.

-

Arylamine synthesis by amination (alkylation) . (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN . (n.d.). Organic Letters. Retrieved February 22, 2026, from [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine . (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . (2025, March 19). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system . (n.d.). Chemical Communications. Retrieved February 22, 2026, from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles . (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide . (n.d.). Zanco Journal of Medical Sciences. Retrieved February 22, 2026, from [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols . (2017, December 8). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives . (2026, February 13). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution . (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

-

One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines . (n.d.). PMC. Retrieved February 22, 2026, from [Link]

Sources

- 1. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. Direct N-alkylation of amino-azoles with alcohols catalyzed by an iridium complex/base system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thalesnano.com [thalesnano.com]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

Troubleshooting & Optimization

Overcoming low nucleophilicity of 5-aminoisoxazole in coupling reactions

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-aminoisoxazole. This document provides targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the unique challenges posed by the low nucleophilicity of this important heterocyclic building block in common coupling reactions.

Part 1: The Core Challenge - Understanding Low Nucleophilicity

Question: Why does my coupling reaction with 5-aminoisoxazole consistently fail or give low yields, while similar amines work perfectly?

Answer: The primary reason for the low reactivity of 5-aminoisoxazole is its inherently low nucleophilicity. This is a direct consequence of its electronic structure. The isoxazole ring is electron-deficient due to the presence of two electronegative heteroatoms (nitrogen and oxygen). The lone pair of electrons on the exocyclic amino group at the C5 position is significantly delocalized into this electron-poor ring system. This delocalization reduces the electron density on the nitrogen atom, making it a much weaker nucleophile compared to anilines or aliphatic amines.

This effect is a known phenomenon in related heterocyclic systems, where the nucleophilicity of an exocyclic amino group is often diminished by the electronic properties of the attached ring.[1]

Caption: Figure 1: Delocalization of the amino group's lone pair into the isoxazole ring.

Part 2: Troubleshooting Guide for Specific Coupling Reactions

This section addresses common coupling reactions and provides systematic troubleshooting advice.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[2] However, its success with weakly nucleophilic amines like 5-aminoisoxazole is highly dependent on the careful selection of the catalyst system.

Answer: A failed Buchwald-Hartwig amination with a challenging amine is typically due to an insufficiently active catalyst system or suboptimal reaction conditions. The key is to use a combination of a palladium source, a specialized ligand, and an appropriate base that can overcome the high activation energy barrier associated with coupling a weak nucleophile.

The general catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] For 5-aminoisoxazole, the amine coordination and deprotonation steps are often the most challenging.

Caption: Figure 2: A decision tree for troubleshooting failed Buchwald-Hartwig reactions.

| Component | Recommendation | Rationale & Citation |

| Palladium Source | Use a pre-catalyst like (XPhos)Pd G3 or generate the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂. | Pre-catalysts offer reliability. Pd(OAc)₂ is also effective but may require pre-activation.[4][5] |

| Ligand | Bulky, electron-rich biaryl phosphine ligands are essential. Screen XPhos , RuPhos , or BrettPhos . | These ligands stabilize the palladium center and facilitate the crucial reductive elimination step, which is often slow for electron-deficient amines. |

| Base | A strong, non-nucleophilic base is required. NaOt-Bu or KOt-Bu are primary choices. If substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃ . | A strong base is needed to deprotonate the weakly acidic N-H of the coordinated 5-aminoisoxazole.[4] Weaker bases often lead to reaction failure. |

| Solvent | Anhydrous, degassed aprotic polar solvents such as Toluene , Dioxane , or THF . | These solvents are standard for Buchwald-Hartwig reactions and effectively solubilize the catalyst system and reagents.[3] |

| Temperature | Typically elevated temperatures are required, ranging from 80 °C to 110 °C . | Overcomes the activation energy barrier for coupling with a poor nucleophile. Microwave irradiation can sometimes be beneficial.[4] |

B. Amide Coupling (Acylation)

Forming an amide bond between a carboxylic acid and 5-aminoisoxazole also suffers from the amine's low nucleophilicity. Standard methods may be sluggish or ineffective.

Answer: The challenge here is twofold: the carboxylic acid needs to be sufficiently activated, and the nucleophile (5-aminoisoxazole) needs to be able to attack the activated intermediate effectively. When the nucleophile is weak, you must maximize the reactivity of the electrophile.

-

Generate a Highly Reactive Electrophile: Instead of relying solely on carbodiimide or uronium-based coupling reagents[6], consider converting the carboxylic acid to a more reactive species first.

-

Acid Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate will react more readily with the weakly nucleophilic 5-aminoisoxazole, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

-

Mixed Anhydride Method: React the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) to form a mixed anhydride, which is another highly activated intermediate.

-

-

Optimize Coupling Reagent Conditions: If you must use a one-pot coupling reagent, ensure optimal conditions.

-

Choose a Potent Reagent: Reagents like HATU or HBTU are generally effective.

-

Add an Activator: Including an additive like HOBt or DMAP can facilitate the reaction.

-

Use a Strong, Non-nucleophilic Base: A base like N,N-Diisopropylethylamine (DIPEA) is typically used to deprotonate the carboxylic acid without competing as a nucleophile.[6]

-

-

Consider Catalytic Methods: Recent advances have shown that specific catalysts can promote N-acylation of low-reactivity heterocycles. A method using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has been developed for the efficient N-acylation of challenging nitrogen-containing heterocycles.[7] This approach could be highly effective for 5-aminoisoxazole.

C. Suzuki-Miyaura Coupling

Answer: This question requires clarification. The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by palladium.[8]

-

If you want to use 5-aminoisoxazole as the nucleophile to displace a halide: This is not a Suzuki reaction; it is a Buchwald-Hartwig C-N coupling (see section A).

-

If you have a functionalized 5-aminoisoxazole (e.g., 4-bromo-5-aminoisoxazole) and want to couple it with a boronic acid: This is a valid Suzuki reaction. The presence of the amino group can influence the reaction.

For a successful Suzuki coupling of a halogenated 5-aminoisoxazole, the key considerations are similar to other cross-coupling reactions on electron-deficient heterocycles.[9]

-

Catalyst System: A robust catalyst system is needed. Pd(dppf)Cl₂ is often a reliable choice for heteroaromatic systems.[9] Other modern catalyst systems involving phosphine ligands can also be effective.

-

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The base activates the boronic acid to form a more reactive boronate complex.[10]

-

Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is common to dissolve both the organic substrate and the inorganic base.[8]

Part 3: General FAQs and Experimental Protocols

Frequently Asked Questions

-

Q1: My 5-aminoisoxazole starting material is dark. Can I still use it?

-

A: Heterocyclic amines can be susceptible to air oxidation, which may lead to discoloration and impurities. While minor discoloration might not be an issue, it is best practice to purify the starting material by recrystallization or column chromatography if you suspect significant degradation. Purity is critical for reproducible results.[11]

-

-

Q2: How can I monitor the reaction progress effectively?

-

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it confirms both the retention time and the mass of the desired product.

-

-

Q3: The reaction seems to have stalled. What should I do?

-

A: A stalled reaction could be due to catalyst deactivation or insufficient reactivity. Before abandoning the reaction, you can try adding a fresh portion of the catalyst and ligand. If that fails, the reaction likely needs to be re-optimized with a more potent catalyst system or harsher conditions (e.g., higher temperature) from the start.[12]

-

-

Q4: My isoxazole product seems to be decomposing during workup or purification. Why?

-

A: The isoxazole ring's N-O bond can be sensitive to cleavage under certain conditions, such as strong acids, strong bases, or reductive conditions (e.g., catalytic hydrogenation).[13] Be mindful of the conditions used during aqueous workup and purification to ensure your product remains intact.

-

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 5-Aminoisoxazole

This protocol is a starting point and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vial or flask, add the aryl bromide (1.0 mmol, 1.0 eq.), 5-aminoisoxazole (1.2 mmol, 1.2 eq.), NaOt-Bu (1.4 mmol, 1.4 eq.), and the palladium pre-catalyst system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

-

Heating: Place the vial in a preheated oil bath or heating block at 100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction may take 12-24 hours to reach completion.

-